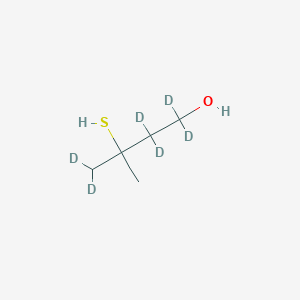
3-Mercapto-3-methylbutanol-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Mercapto-3-methylbutanol-d6 is a deuterated analog of 3-Mercapto-3-methylbutanol, a compound known for its applications in organic synthesis and as a biochemical research tool. The deuterium labeling (indicated by the “d6” suffix) makes it particularly useful in studies involving isotopic labeling and tracing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-Mercapto-3-methylbutanol-d6 typically involves the deuterium labeling of 3-Mercapto-3-methylbutanol. This process can be achieved through organic synthesis methods where the hydrogen atoms in the parent compound are replaced with deuterium atoms. One common method involves the use of deuterated reagents and solvents to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar deuterium exchange techniques. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Mercapto-3-methylbutanol-d6 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols or alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiols, alcohols.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
3-Mercapto-3-methylbutanol-d6 is widely used in scientific research due to its unique properties:
Chemistry: Used as a labeled compound in isotopic studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand biochemical processes involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool in nuclear magnetic resonance (NMR) spectroscopy.
Industry: Utilized in the synthesis of complex organic molecules and as a standard in analytical chemistry
Wirkmechanismus
The mechanism of action of 3-Mercapto-3-methylbutanol-d6 involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction is crucial in studies involving enzyme inhibition and protein modification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Mercapto-3-methylbutanol: The non-deuterated analog, commonly used in similar applications but without the isotopic labeling.
3-Mercapto-3-methyl-2-pentanone: Another sulfur-containing compound with similar chemical properties.
4-Mercapto-4-methyl-2-pentanone: Shares structural similarities and is used in related research applications
Uniqueness
The deuterium labeling in 3-Mercapto-3-methylbutanol-d6 provides unique advantages in isotopic studies, allowing for precise tracking and analysis of biochemical pathways. This makes it particularly valuable in research settings where detailed mechanistic insights are required .
Eigenschaften
IUPAC Name |
1,1,2,2,4,4-hexadeuterio-3-methyl-3-sulfanylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3/i1D2,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCGIJAYTBMFHI-ORNWBJTKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C(C)(C([2H])([2H])C([2H])([2H])O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
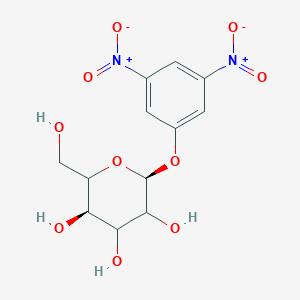
![4-[(Z)-2-nitroethenyl]pyridine](/img/structure/B1147405.png)
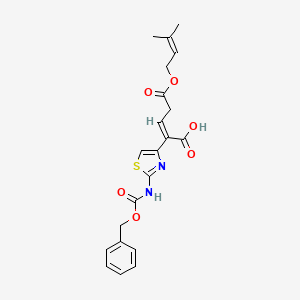

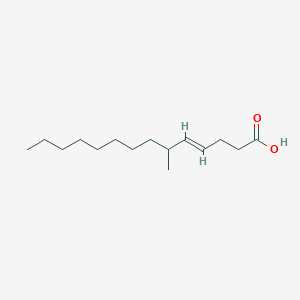
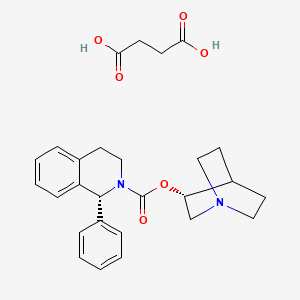
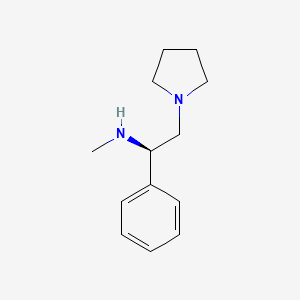
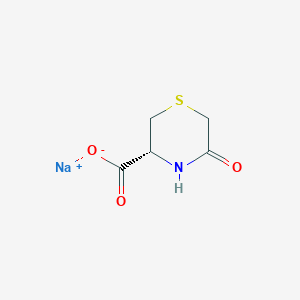
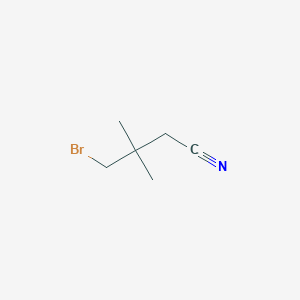
![Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride](/img/structure/B1147424.png)
